molecular formula C41H67NO15 B608861 Maridomycin CAS No. 35775-82-7

Maridomycin

Cat. No. B608861
CAS RN: 35775-82-7
M. Wt: 813.97
InChI Key: OFBDKNBXULFDFN-FSNMLSSTSA-N
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Description

Maridomycin is a Macrolide antibiotic.

Scientific Research Applications

Antibacterial Activity and Therapeutic Effects

Maridomycin, a macrolide antibiotic, has shown significant in vitro antibacterial activity against various bacteria, including Gram-positive and some Gram-negative bacteria such as Neisseria gonorrhoeae and Vibrio cholerae. The antibiotic's effectiveness varies with pH, being more active at pH 9 than pH 6. Importantly, maridomycin remains effective against clinically isolated macrolide-resistant group B and C staphylococci. In vivo studies reveal that maridomycin demonstrates bacteriostatic activity and has shown effectiveness similar to leucomycin in treating Gram-positive bacterial infections in mice. These findings highlight maridomycin's potential in treating infections caused by macrolide-resistant bacteria and its overall antibacterial efficacy (Ono, Hasegawa, Higashide, & Shibata, 1973); (Kondo, Oishi, Ishifuji, & Tsuchiya, 1973).

Chemical Modification and Derivatives

Research has focused on the chemical modification of maridomycin to enhance its therapeutic properties. For instance, derivatives like 9-acyl, 9, 2′-diacylmaridomycin, and 9, 13, 2′-triacetyltetrahydromaridomycin have demonstrated improved therapeutic effects, higher blood levels, and lower toxicity compared to the parent compound. Specifically, 9-Propionylmaridomycin showed the most favorable biological properties. These modifications suggest a potential for developing more effective maridomycin-based treatments with lower side effects (Harada et al., 1973).

Microbial Conversion and Transformation

Studies on microbial conversion of maridomycin have provided insights into how bacteria metabolize this antibiotic. For example, Bacillus megaterium was found to hydrolyze maridomycin to 4"-deacylmaridomycin, indicating a potential bacterial resistance mechanism. Understanding these microbial interactions with maridomycin can aid in developing strategies to counteract bacterial resistance and improve the efficacy of maridomycin-based treatments (Nakahama & Igarasi, 1974).

Analytical and Quantitative Studies

Research has also been conducted on the analytical separation and quantification of maridomycin and its derivatives. High-performance liquid chromatography and thin-layer chromatography have been utilized for the quantitative analysis of maridomycin components, facilitating the study of its various forms and aiding in the development of more effective antibiotic formulations (Kondo, 1979); (Kondo, 1979).

properties

CAS RN

35775-82-7

Product Name

Maridomycin

Molecular Formula

C41H67NO15

Molecular Weight

813.97

IUPAC Name

(2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-(((1S,3R,7R,8S,9S,10R,12R,13R,16S,E)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propionyl-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl)oxy)-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl propionate

InChI

InChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1

InChI Key

OFBDKNBXULFDFN-FSNMLSSTSA-N

SMILES

O=C(C[C@@H](C(CC)=O)[C@@H]1OC)O[C@H](C)C[C@H](O2)[C@@H]2/C=C/[C@H](O)[C@H](C)C[C@H](CC=O)[C@@H]1O[C@H]3[C@H](O)[C@@H](N(C)C)[C@@H]([C@@H](C)O3)O[C@@H]4O[C@H]([C@@H]([C@@](C)(C4)O)OC(CC)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Maridomycin;  Turimycin EP(sub 3);  Maridomycin III; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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